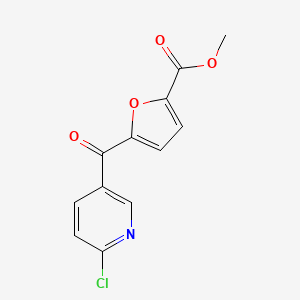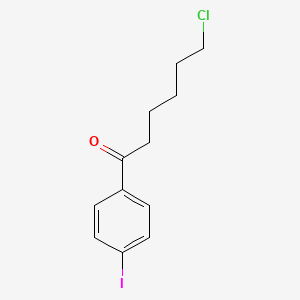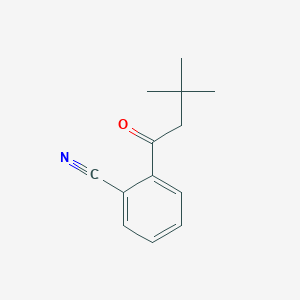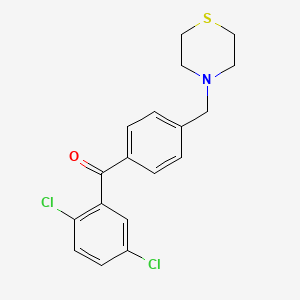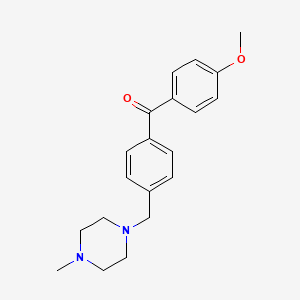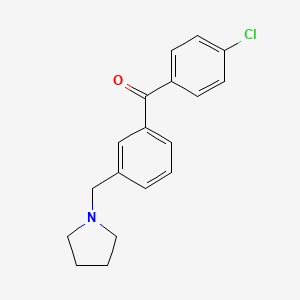
4'-Chloro-3-pyrrolidinomethyl benzophenone
Overview
Description
4’-Chloro-3-pyrrolidinomethyl benzophenone is a chemical compound with the CAS Number: 898770-25-7 . It has a molecular weight of 299.8 and its IUPAC name is (4-chlorophenyl) [3- (1-pyrrolidinylmethyl)phenyl]methanone . The compound has garnered significant interest from researchers due to its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3-pyrrolidinomethyl benzophenone is represented by the linear formula C18H18ClNO . The InChI code for this compound is 1S/C18H18ClNO/c19-17-8-6-15 (7-9-17)18 (21)16-5-3-4-14 (12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 .Scientific Research Applications
Environmental Impact and Water Treatment
- Benzophenone compounds, including derivatives similar to 4'-Chloro-3-pyrrolidinomethyl benzophenone, are extensively used as UV filters and have been frequently detected in environmental matrices. These compounds pose potential ecological risks and human health threats. The study by Liu et al. (2016) explored the transformation pathways and acute toxicity variation of a related compound, 4-hydroxyl benzophenone, in the chlorination disinfection process, which is crucial in water treatment. They found significant increases in acute toxicity after chlorination, highlighting the environmental impact of such compounds (Liu, Wei, Liu, & Du, 2016).
Chemical Transformation and By-Product Formation
- Research by Lu et al. (2018) investigated the transformation of Benzophenone-4 (a close relative to the compound ) in processes like UV/chlorine treatment, often used in swimming pools. They discovered that such treatment leads to the formation of chlorinated disinfection by-products, indicating the potential environmental and health impacts of these transformation products (Lu, Yang, Dong, Ji, & Huang, 2018).
Potential Applications in Organic Chemistry
- In the field of organic chemistry, Hoshikawa and Inoue (2013) demonstrated the use of benzophenone in facilitating the direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine. This methodology is significant for constructing biologically active and functional molecules, indicating potential applications in pharmaceuticals and organic synthesis (Hoshikawa & Inoue, 2013).
Photocatalysis and Material Science
- Dormán et al. (2016) explored the unique photochemical properties of benzophenone photophores, which have applications in biological chemistry, bioorganic chemistry, and material science. The study highlights the potential of benzophenone derivatives in bioconjugation, site-directed modification of biopolymers, and surface grafting, among other applications (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Endocrine Disruption and Health Concerns
- Ghazipura et al. (2017) conducted a systematic review of the reproductive toxicity of Benzophenone-3, another related compound, in humans and animals. Their findings suggest potential endocrine-disrupting effects, which is important for assessing the safety and environmental impact of benzophenone compounds (Ghazipura, McGowan, Arslan, & Hossain, 2017).
Properties
IUPAC Name |
(4-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRRNARDORVBBQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643196 | |
| Record name | (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-25-7 | |
| Record name | (4-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde](/img/structure/B1614220.png)
![Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine](/img/structure/B1614221.png)
![{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1614222.png)
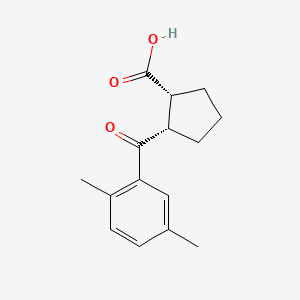
![cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614224.png)


